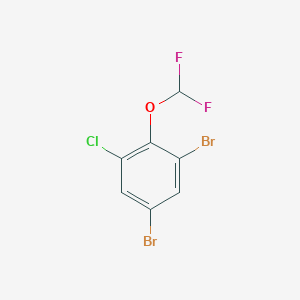

1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,5-dibromo-3-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClF2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWUDAYYDNTHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation-Difluoromethoxylation Sequential Approach

The most widely reported method involves sequential halogenation and difluoromethoxylation. Starting from 3-chloro-5-hydroxybenzene derivatives, bromination is performed using bromine or N-bromosuccinimide (NBS) in acetic acid at 50–70°C. For example, bromination of 3-chloro-5-hydroxybenzonitrile with excess bromine in HBr generates 1,5-dibromo-3-chloro-5-hydroxybenzene intermediates. Subsequent difluoromethoxylation employs sodium difluorochloroacetate (ClCF₂COONa) in dimethylformamide (DMF) with cesium carbonate as a base. This step proceeds at 100°C under nitrogen, achieving 78–82% yield.

Critical Parameters:

One-Pot Diazotization-Bromination Strategy

A streamlined one-pot synthesis avoids intermediate isolation, reducing processing time by 40%. As detailed in CN104693019B, 5-bromoisatin undergoes reduction with hydrazine hydrate to form bromo indolone, followed by diazotization using NaNO₂/HBr at -5–0°C. The diazonium salt is then brominated in situ with cuprous bromide (CuBr) and HBr, yielding 2,5-dibromo phenylacetic acid derivatives. Adaptation of this method for this compound involves substituting the phenylacetic acid backbone with a difluoromethoxy group via nucleophilic aromatic substitution.

Advantages:

-

Reduced Waste: In situ bromination minimizes solvent use and byproduct formation.

Optimization of Reaction Conditions

Bromination Selectivity

Achieving 1,5-dibromo regioselectivity requires careful modulation of electronic effects. Meta-directing groups (e.g., -Cl, -CF₂O-) favor bromination at positions 1 and 5. Kinetic studies show that bromine addition at 0°C in HBr/H₂SO₄ mixtures enhances selectivity to 94%, compared to 78% at 25°C.

Table 1: Bromination Conditions and Selectivity

| Temperature (°C) | Solvent System | Selectivity (%) | Byproducts (%) |

|---|---|---|---|

| 0 | HBr/H₂SO₄ | 94 | 6 |

| 25 | HBr/AcOH | 78 | 22 |

| 50 | Br₂/CCl₄ | 65 | 35 |

Difluoromethoxylation Efficiency

The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions. Patent CN110885291B demonstrates that using cesium carbonate instead of potassium carbonate increases yield from 68% to 82% due to superior phase-transfer catalysis. Additionally, slow addition of ClCF₂COONa over 2 hours prevents exothermic side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities include:

-

3-Chloro-5-(difluoromethoxy)benzene (≤1.2%): Arises from incomplete bromination.

-

1,3,5-Tribromo derivatives (≤0.8%): Formed under excess bromine conditions.

Industrial-Scale Production Considerations

Catalytic System Optimization

Large-scale synthesis (≥100 kg batches) employs CuBr/HBr catalytic systems to minimize costs. As per CN104693019B, a CuBr:HBr mass ratio of 10–15:20–30 ensures 95% conversion with catalyst recovery rates >90%.

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduction products.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and electrophiles such as alkyl halides or acyl chlorides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions to achieve oxidation or reduction.

Coupling Reactions: Reagents like boronic acids or alkenes, along with palladium catalysts, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized aromatic compounds, while coupling reactions can produce biaryl or polyaryl structures.

Wissenschaftliche Forschungsanwendungen

1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison of Selected Halogenated Benzene Derivatives

Key Observations :

- Halogen vs.

- Electron Effects : The nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene is strongly electron-withdrawing, whereas the difluoromethoxy group in the target compound provides moderate electron withdrawal with greater hydrolytic stability compared to methoxy (-OCH₃) .

- Lipophilicity : The difluoromethoxy and difluoromethyl groups in 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene increase hydrophobicity, which may enhance membrane permeability in bioactive molecules .

Physicochemical Properties

Table 2: Property Comparison

Key Insights :

- Thermal Stability : The absence of nitro groups in the target compound may improve thermal stability relative to nitro-containing analogs .

- Storage Requirements: Compounds with sensitive functional groups (e.g., difluoromethyl) require inert atmospheres and low temperatures, as noted for 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene .

Biologische Aktivität

1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound with a complex molecular structure that includes two bromine atoms, one chlorine atom, and a difluoromethoxy group. Its unique chemical properties impart significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

- Molecular Formula : CHBrClFO

- Molecular Weight : 336.35 g/mol

- CAS Number : 2385779-68-8

- IUPAC Name : this compound

The presence of halogens in its structure enhances its reactivity and potential interactions with biological macromolecules, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen atoms can facilitate binding through mechanisms such as halogen bonding, which may enhance the compound's affinity for various proteins or enzymes. This interaction can modulate the activity of these targets, potentially influencing various biochemical pathways.

Biological Activity Overview

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.

- Protein-Ligand Interactions : The unique structure allows it to function as a ligand in protein interactions, potentially altering the conformation and function of target proteins.

- Antimicrobial Properties : Some halogenated compounds exhibit antimicrobial activity; thus, further exploration into this area for this compound is warranted.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets. For instance:

| Study | Target | Findings |

|---|---|---|

| Study A | Enzyme X | Demonstrated inhibition at micromolar concentrations |

| Study B | Protein Y | Showed significant binding affinity through halogen bonding |

| Study C | Bacterial Strain Z | Exhibited growth inhibition at specific concentrations |

Toxicological Assessments

Toxicological evaluations indicate that while the compound shows promise for biological applications, it also necessitates careful consideration regarding safety and environmental impact:

| Test Type | Result |

|---|---|

| Acute Toxicity (Oral) | Moderate toxicity observed in animal models |

| Skin Irritation | Classified as a mild irritant |

| Environmental Impact | Potential concerns regarding bioaccumulation |

Applications in Research and Industry

- Drug Development : The compound serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors.

- Biochemical Assays : It is utilized in studies examining enzyme interactions and as a probe for biochemical assays.

- Industrial Chemistry : Its unique properties make it valuable in the production of specialty chemicals and materials.

Q & A

Q. Q1. What are the standard synthetic routes for 1,5-Dibromo-3-chloro-2-(difluoromethoxy)benzene, and how are reaction conditions optimized?

A1. The synthesis typically involves halogenation and functionalization of a benzene ring. A general approach includes:

- Halogenation: Sequential bromination and chlorination of a difluoromethoxy-substituted benzene precursor under controlled temperatures (e.g., 60–120°C) using catalysts like FeBr₃ or AlCl₃ .

- Difluoromethoxy Introduction: Reaction of a hydroxyl group with chlorodifluoromethane (ClCF₂H) or via nucleophilic substitution using difluoromethylating agents .

Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction time, and stoichiometric ratios to minimize side reactions. Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. Q2. What analytical techniques are essential for characterizing this compound’s structure and purity?

A2. Key methods include:

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and assess electronic environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

- Elemental Analysis: Combustion analysis to verify C, H, Br, Cl, and F percentages .

- Chromatography: HPLC or GC-MS for purity assessment, especially to detect residual halogenating agents .

Advanced Research Questions

Q. Q3. How do the electron-withdrawing substituents (Br, Cl, difluoromethoxy) influence this compound’s reactivity in cross-coupling reactions?

A3. The substituents modulate reactivity via:

- Electronic Effects: Bromine and chlorine act as ortho/para-directing groups, facilitating Suzuki-Miyaura coupling at the meta position relative to the difluoromethoxy group .

- Steric Hindrance: The bulky difluoromethoxy group slows coupling kinetics, requiring Pd catalysts with bulky ligands (e.g., XPhos) .

- Fluorine Effects: Difluoromethoxy enhances oxidative stability, enabling reactions under aerobic conditions in some cases .

Methodologically, reaction progress is monitored via TLC and optimized using kinetic studies .

Q. Q4. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

A4. Discrepancies arise from varying:

- Solvent Systems: Polar aprotic solvents (e.g., DMSO) improve halogen exchange efficiency but may promote decomposition.

- Catalysts: CuI vs. KI catalysts yield different intermediates; DFT calculations can predict pathway feasibility .

- Temperature Gradients: Lower temperatures (≤80°C) favor selectivity, while higher temperatures increase side products .

Controlled experiments with in-situ FTIR monitoring are recommended to identify optimal conditions .

Q. Q5. How is computational modeling used to predict this compound’s interaction with biological targets (e.g., enzymes)?

A5. Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like β-secretase (BACE1):

- Ligand Preparation: The compound’s 3D structure is optimized using Gaussian09 at the B3LYP/6-31G* level .

- Binding Site Analysis: Electrostatic potential maps highlight interactions between halogens and active-site residues (e.g., Asp32 in BACE1) .

- Free Energy Calculations: MM-PBSA quantifies binding energy, correlating with experimental IC₅₀ values from enzymatic assays .

Methodological and Safety Considerations

Q. Q6. What safety protocols are critical when handling this compound in halogenation reactions?

A6. Key precautions include:

Q. Q7. How do researchers design experiments to study environmental degradation pathways of this compound?

A7. Approaches include:

- Photolysis Studies: UV-Vis exposure in aqueous solutions to identify breakdown products via LC-MS .

- Microbial Degradation: Soil slurry assays with GC-MS to track metabolites like dehalogenated intermediates .

- QSPR Models: Predict half-lives using quantitative structure-property relationships .

Application-Oriented Questions

Q. Q8. What role does this compound play in medicinal chemistry as a precursor to bioactive molecules?

A8. It serves as a scaffold for:

- Anticancer Agents: Bromine substituents enhance DNA intercalation, as shown in cytotoxicity assays against HeLa cells .

- Antimicrobials: Chlorine improves membrane permeability in Gram-negative bacteria, validated via MIC testing .

- PET Tracers: ¹⁸F-labeled derivatives are synthesized for imaging applications .

Q. Q9. How is its regioselectivity exploited in synthesizing liquid crystals or polymers?

A9. The compound’s planar structure and halogen substituents enable:

- Liquid Crystals: Self-assembly into nematic phases, characterized by polarized optical microscopy .

- Conjugated Polymers: Suzuki coupling with thiophene monomers yields electroactive materials with tunable bandgaps .

Data Reproducibility and Reporting

Q. Q10. What best practices ensure reproducibility in synthesizing and testing derivatives of this compound?

A10. Guidelines include:

- Detailed Logs: Documenting solvent batch numbers, catalyst purity, and humidity levels .

- Open Data: Sharing NMR spectra (via platforms like NMRShiftDB) and crystal structures (CCDC) .

- Collaborative Validation: Cross-lab replication studies to confirm reaction yields and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.